molecular formula C21H14N2Na2O8S2 B1594608 C.I. Acid Blue 145 CAS No. 6408-80-6

C.I. Acid Blue 145

Cat. No. B1594608
CAS RN: 6408-80-6
M. Wt: 532.5 g/mol
InChI Key: RHCZISCTNGVWCV-UHFFFAOYSA-L
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Description

Synthesis Analysis

The manufacturing process for Acid Blue 145 involves the use of sodium sulfite . It begins by treating 1-Amino-2,4-dibromoanthracene-9,10-dione with 2-Amino-5-methylbenzenesulfonic acid . This reaction pathway leads to the formation of Acid Blue 145 .


Molecular Structure Analysis

Acid Blue 145 belongs to the anthraquinone family, characterized by its fused aromatic rings. The molecular structure consists of anthraquinone chromophores, which contribute to its color properties. The presence of sulfonic acid groups enhances its water solubility .


Chemical Reactions Analysis

Acid Blue 145 can undergo various chemical reactions, including acid-base reactions, oxidation, and reduction. Its color intensity may change when exposed to strong sulfuric acid or diluted solutions. Understanding these reactions is crucial for applications in dyeing and coloration processes .


Physical And Chemical Properties Analysis

  • CAS Registry Number : 6408-80-6

Scientific Research Applications

Durable Press Finishing of Fabrics

Polycarboxylic acids, specifically BTCA and CA, are used as non-formaldehyde durable press finishing agents in place of formaldehyde-releasing N-methylol compounds. The use of these acids in dyed fabrics, including those dyed with C.I. Reactive Blue 221, a copper formazan complex-based dyestuff, shows variations in shade depth and the amount of BTCA used. This indicates the potential of C.I. Acid Blue 145 in fabric finishing processes (Schramm, Vukusic, & Katović, 2002).

Decolorization in Water Treatment

Research on the decolorization of C.I. Acid Blue 25, a related anthraquinonic dye, by UV irradiation, UV/H2O2, and UV/Fe(II) processes, provides insights into the effectiveness of advanced oxidation processes for the treatment of water contaminated with similar dyes. This study demonstrates the increased decolorization rate in the presence of UV/H2O2 compared to UV irradiation alone, which may be relevant to the treatment of water contaminated with C.I. Acid Blue 145 (Ghodbane & Hamdaoui, 2010).

Manufacture Process

A new method for manufacturing C.I. Acid Blue 78, an acid dye similar to C.I. Acid Blue 145, focuses on high yield and quality production. The process minimizes by-products, suggesting possible manufacturing efficiencies for C.I. Acid Blue 145 (Ghaieni et al., 2008).

Photochemical Transformations

The study of photochemical transformations of various dyes, including triarylmethane dyes like C.I. Acid Blue 93, can provide insights into the behavior of C.I. Acid Blue 145 under similar conditions. This research using EPR spectroscopy examines the production of reactive radical species and the effects of photooxidation processes, which are significant for understanding the stability and degradation of these dyes (Brezová et al., 2004).

Electrocoagulation for Decolorization

The study of electrocoagulation for the decolorization of C.I. Acid Yellow 23, a process that could be applicable to C.I. Acid Blue 145, demonstrates how operational parameters affect color removal efficiency and specific electrical energy consumption. This is relevant for wastewater treatment processes involving similar dyes (Daneshvar et al., 2007).

Advanced Oxidation Treatment

Research on the UV/H2O2 process for decolorizing C.I. Acid Blue 74, an indigoid dye, sheds light on the potential application of advanced oxidation treatment for dyes similar to C.I. Acid Blue 145. The study focuses on the effects of H2O2 dosage, dye initial concentration, and pH, providing valuable insights for the effective treatment of wastewater containing such dyes (Aleboyeh, Moussa, & Aleboyeh, 2005).

Sorption Behavior on Natural Sediments

The adsorption behavior of various dyes, including C.I. Basic Yellow X-5GL and C.I. Direct Blue 86, on natural sediment is studied to understand the environmental impact and treatment of water bodies contaminated with similar dyes like C.I. Acid Blue 145. The research evaluates the influence of solution pH, ion strength, and the presence of organic carbon and Ca(2+) ions on adsorption (Liu et al., 2001).

Fenton Treatment Effect on Biological Processes

Investigating the effect of Fenton-treated acid dyes on aerobic, anoxic, and anaerobic processes helps in understanding the environmental impact and treatment strategies for dyes like C.I. Acid Blue 145. This study provides insights into the interaction between chemical treatments and biological wastewater processes (Arslan-Alaton, Gursoy, & Schmidt, 2008).

Photodegradation under Solar Irradiation

The study of photodegradation of C.I. Reactive Blue 4 using a photo-Fenton process under artificial and solar irradiation offers insights into the degradation and removal methods applicable to similar dyes like C.I. Acid Blue 145. This research assesses the effectiveness of solar irradiation in degrading such dyes in aqueous solutions (Carneiro, Nogueira, & Zanoni, 2007).

Mechanism of Action

As an acid dye, Acid Blue 145 interacts with substrates through ionic bonding . It forms complexes with cationic sites on fibers, such as wool, silk, and nylon. The chromophores contribute to the absorption of visible light, resulting in the observed blue color .

properties

IUPAC Name

disodium;1-amino-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-13(15(8-10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)11-4-2-3-5-12(11)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZISCTNGVWCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041704
Record name C.I. Acid Blue 145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Blue 145

CAS RN

6408-80-6, 72245-58-0
Record name Acid Blue 145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-2-sulfophenyl)amino)-9,10-dioxo-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Blue 145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1-amino-9,10-dihydro-4-[(4-methyl-2-sulphonatophenyl)amino]-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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